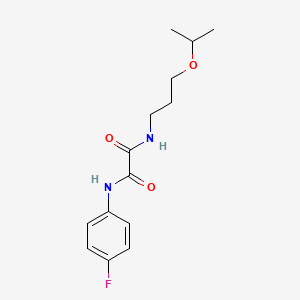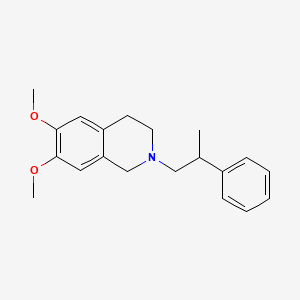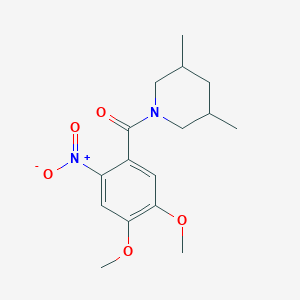![molecular formula C21H16N2O3 B4957783 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a benzoisoquinoline core and a phenylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide typically involves the condensation of 1,3-dioxobenzo[de]isoquinoline derivatives with phenylpropanamide under specific reaction conditions. One common method involves dissolving 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid in methanol, followed by the addition of a few drops of concentrated sulfuric acid. The mixture is then refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
- 2-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid
- 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butyric acid methyl ester
Uniqueness
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide stands out due to its unique combination of a benzoisoquinoline core and a phenylpropanamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-18(22-15-8-2-1-3-9-15)12-13-23-20(25)16-10-4-6-14-7-5-11-17(19(14)16)21(23)26/h1-11H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHRPSHHQMPCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B4957712.png)

![1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate](/img/structure/B4957731.png)
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957760.png)

![3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B4957765.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)

![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)
